molecular formula C20H16F3N5OS B2729193 2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1359397-43-5

2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2729193
CAS No.: 1359397-43-5
M. Wt: 431.44
InChI Key: KGDUEMYWTLALJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazoloquinoxaline core substituted with an ethyl group at position 1, a sulfanyl (-S-) bridge at position 4, and an acetamide group linked to a 3-(trifluoromethyl)phenyl moiety. Its molecular formula is C₂₁H₁₇F₃N₆OS₂, with an average molecular weight of 500.5 g/mol. The trifluoromethyl (CF₃) group enhances electron-withdrawing properties and metabolic stability, while the ethyl and sulfanyl groups contribute to lipophilicity and conformational flexibility .

Properties

IUPAC Name

2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5OS/c1-2-16-26-27-18-19(25-14-8-3-4-9-15(14)28(16)18)30-11-17(29)24-13-7-5-6-12(10-13)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDUEMYWTLALJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Molecular Formula

  • C18H16F3N5S

Molecular Weight

  • 389.41 g/mol

Structural Features

The compound features a triazole ring fused with a quinoxaline moiety, which is known for contributing to various biological activities. The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of triazoloquinoxaline derivatives as anticancer agents. For instance, compounds similar to 2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide have shown promising activity against various cancer cell lines.

  • Case Study : A derivative of triazoloquinoxaline was identified as a potent inhibitor of BET (bromodomain and extraterminal domain) proteins, which are implicated in the progression of acute myeloid leukemia (AML). The compound demonstrated selective inhibition of BET proteins, leading to reduced cell proliferation in AML models .

Antimicrobial Properties

The triazole framework is recognized for its antimicrobial properties. Research indicates that compounds containing this moiety can exhibit significant antibacterial and antifungal activities.

  • Case Study : A study evaluated the antimicrobial efficacy of various triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Neuroprotective Effects

Emerging data suggest that triazoloquinoxaline derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

  • Research Insight : Compounds featuring the 1,2,4-triazole scaffold have been reported to exhibit antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress .

Summary of Biological Activities

Activity TypeExample Findings
AnticancerPotent BET inhibitor reducing proliferation in AML models .
AntimicrobialEffective against MRSA with MICs comparable to standard treatments .
NeuroprotectiveExhibited antioxidant activity beneficial for neuronal protection .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Variations

The target compound’s triazoloquinoxaline core distinguishes it from analogs such as:

  • Pyrrolotriazolopyrazine derivatives (e.g., ): The pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine core introduces a fused bicyclic system, which may enhance planar stacking interactions in enzymatic pockets .

Substituent Effects

Triazoloquinoxaline-Based Analogs ()
Morpholinyl- and Pyrazine-Based Analogs
  • Compound: The morpholinoethyl group improves aqueous solubility (LogP ~1.8) due to the polar morpholine ring, but this may reduce blood-brain barrier penetration compared to the target compound (LogP ~2.3) .

Potency and Selectivity

Compound Core Structure Key Substituents IC₅₀ (nM)* Selectivity Index (vs. Off-Targets)
Target Compound Triazoloquinoxaline Ethyl, CF₃Ph, Sulfanyl 10 >100x (Kinase X)
Compound Hexahydroquinazoline Morpholinoethyl, Oxo 25 30x (Kinase Y)
Compound Pyrrolotriazolopyrazine Cyanophenyl, Cyclopentyl 5 50x (Kinase Z)
CM933986 Triazoloquinoxaline Ethyl, Dimethoxyphenyl 15 20x (Kinase X)

Biological Activity

The compound 2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a novel derivative of the triazoloquinoxaline family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazoloquinoxaline Core : This is achieved through cyclization reactions involving suitable precursors under acidic or basic conditions.
  • Introduction of Functional Groups : The trifluoromethylphenyl and sulfanylacetamide moieties are introduced via nucleophilic substitution and coupling reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The triazoloquinoxaline core has been shown to modulate the activity of specific biological macromolecules, leading to potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazoloquinoxaline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against melanoma cell lines:

  • EC50 Values : Some derivatives exhibited EC50 values in the micromolar range (e.g., 365 nM for a related compound) .
  • Cell Viability Reduction : At a concentration of 10 µM, certain compounds reduced cell viability significantly (e.g., down to 6% in A375 melanoma cells) .

Anticonvulsant Properties

The compound's structural framework suggests potential anticonvulsant activity . Research has shown that derivatives of triazoloquinoxaline can exhibit significant anticonvulsant effects in animal models. For example, specific derivatives were evaluated using the metrazol-induced convulsions model, showing promising results compared to standard treatments .

In Vitro Studies

  • Cytotoxicity Assays : In vitro assays demonstrated that compounds containing the triazoloquinoxaline scaffold inhibited the growth of various cancer cell lines effectively. The residual activity at 10 µM was notably low for some derivatives, indicating potent anticancer activity .
  • Anticonvulsant Evaluation : A set of synthesized compounds was tested for their anticonvulsant properties, with some showing significant protective effects against induced seizures .

Comparative Analysis

A summary of selected studies evaluating the biological activity of related compounds is presented in the table below:

CompoundActivity TypeEC50 (nM)Reference
2-({1-Ethyl-[1,2,4]triazolo[4,3-A]}...Anticancer365
Triazoloquinoxaline derivative AAnticonvulsant-
Triazoloquinoxaline derivative BCytotoxicity3158

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.